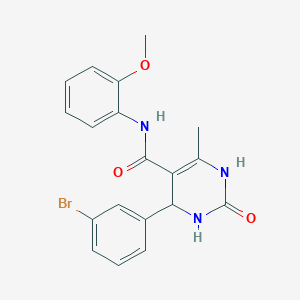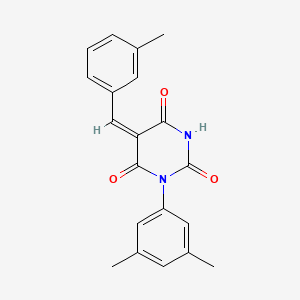
1-(3,5-dimethylphenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-dimethylphenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound with potential applications in scientific research. The compound is also known as DMBA-Pyrimidinetrione and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 1-(3,5-dimethylphenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in the growth of cancer cells. The compound has also been reported to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(3,5-dimethylphenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to exhibit anti-inflammatory, antioxidant, and antitumor activities. The compound has also been reported to inhibit the growth of cancer cells. The compound can also induce apoptosis, a process of programmed cell death, in cancer cells. However, the biochemical and physiological effects of the compound are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,5-dimethylphenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. The compound is easy to synthesize and can be obtained in high yields. It is also stable under normal laboratory conditions. However, the compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. The compound is also relatively new, and more research is needed to fully understand its properties and potential applications.
Orientations Futures
There are several future directions for the research on 1-(3,5-dimethylphenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to study the mechanism of action of the compound in more detail. Another direction is to investigate the potential applications of the compound in the treatment of other diseases, such as inflammation and neurodegenerative disorders. Additionally, the compound can be used as a lead compound for the development of new drugs with improved properties and efficacy. Further research is needed to fully understand the potential of 1-(3,5-dimethylphenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in scientific research and drug development.
Conclusion:
1-(3,5-dimethylphenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound with potential applications in scientific research. The compound has been synthesized using different methods and has been reported to exhibit anti-inflammatory, antioxidant, and antitumor activities. The compound can also induce apoptosis, a process of programmed cell death, in cancer cells. However, more research is needed to fully understand the properties and potential applications of the compound. The compound can be used as a lead compound for the development of new drugs for the treatment of cancer and other diseases.
Méthodes De Synthèse
1-(3,5-dimethylphenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been synthesized using different methods. One of the methods involves the reaction between 3,5-dimethylbenzaldehyde and 3-methylbenzylamine in the presence of acetic acid and ammonium acetate. The reaction mixture is heated at 120°C for several hours to yield the desired product. Another method involves the reaction between 3,5-dimethylbenzaldehyde and 3-methylbenzylamine in the presence of a catalytic amount of piperidine. The reaction mixture is heated at 100°C for several hours to yield the desired product.
Applications De Recherche Scientifique
1-(3,5-dimethylphenyl)-5-(3-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has potential applications in scientific research. The compound has been reported to exhibit anti-inflammatory, antioxidant, and antitumor activities. It has also been reported to inhibit the growth of cancer cells. The compound can be used as a lead compound for the development of new drugs for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
(5E)-1-(3,5-dimethylphenyl)-5-[(3-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-12-5-4-6-15(8-12)11-17-18(23)21-20(25)22(19(17)24)16-9-13(2)7-14(3)10-16/h4-11H,1-3H3,(H,21,23,25)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGUHWNXFONWKF-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

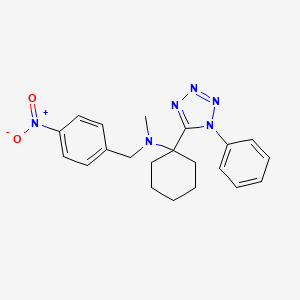
![2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B5101057.png)
![N-[3-(acetylamino)phenyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5101074.png)
![2-{[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5101078.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cycloheptylpiperazine oxalate](/img/structure/B5101082.png)
![3-{5-[(3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}-4-methylbenzoic acid](/img/structure/B5101090.png)
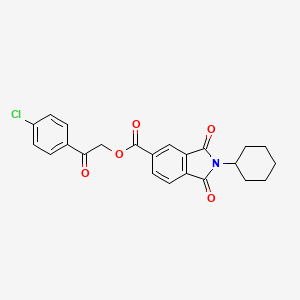
![N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5101103.png)


![4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5101118.png)
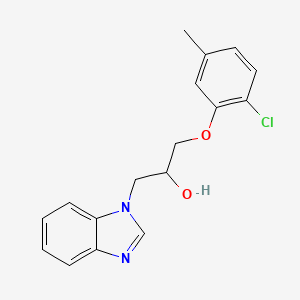
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5101136.png)
